2-(4-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(4-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18797482
InChI: InChI=1S/C13H18BBrO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(15)8-11(10)16-5/h6-8H,1-5H3
SMILES:
Molecular Formula: C13H18BBrO3
Molecular Weight: 313.00 g/mol

2-(4-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC18797482

Molecular Formula: C13H18BBrO3

Molecular Weight: 313.00 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C13H18BBrO3
Molecular Weight 313.00 g/mol
IUPAC Name 2-(4-bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H18BBrO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(15)8-11(10)16-5/h6-8H,1-5H3
Standard InChI Key SGPKTZKGWOXRFR-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Br)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-(4-bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, delineates its core structure:

  • A 1,3,2-dioxaborolane ring (pinacol boronic ester) with four methyl groups at positions 4 and 5.

  • A phenyl ring substituted with bromine at the para position and methoxy (-OCH₃) at the ortho position relative to the boron atom .

This configuration enhances stability and reactivity, making it suitable for palladium-catalyzed couplings.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₈BBrO₃
Molecular Weight313 g/mol
Purity (Typical)~95%
Storage Conditions2–8°C (dry, inert atmosphere)

The absence of widely reported melting/boiling points underscores the need for careful handling due to potential thermal instability.

Synthesis and Optimization Strategies

Primary Synthetic Routes

The synthesis typically involves reacting 4-bromo-2-methoxyphenol with boronating agents under controlled conditions. A representative protocol includes:

  • Solvent: Anhydrous hexane or toluene.

  • Temperature: 100°C under reflux.

  • Reagents: Bis(pinacolato)diboron (B₂pin₂) or pinacolborane.

  • Catalyst: Palladium or nickel complexes for regioselective boron insertion .

This method achieves yields exceeding 75%, with purity optimized via column chromatography.

Comparative Analysis with Analogues

Structural analogues, such as 2-(4-bromo-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₃H₁₇BBrFO₃, MW 330.99) , highlight the impact of substituents on reactivity. Fluorine’s electron-withdrawing nature, for instance, alters electronic density, affecting coupling efficiency . Similarly, 4-methoxyphenyl variants (e.g., 171364-79-7) demonstrate reduced electrophilicity compared to brominated derivatives, underscoring the bromine atom’s critical role in facilitating oxidative addition in cross-couplings .

Reactivity and Mechanistic Insights

Suzuki-Miyaura Cross-Coupling

The compound’s principal application lies in forming biaryl linkages via Suzuki-Miyaura reactions. The mechanism proceeds through three stages:

  • Oxidative Addition: Aryl halide reacts with Pd(0) to form a Pd(II) intermediate.

  • Transmetallation: The boronic ester transfers its aryl group to Pd(II).

  • Reductive Elimination: Biaryl product releases, regenerating Pd(0) .

The bromine substituent accelerates oxidative addition, while the methoxy group modulates solubility and steric effects.

Side Reactions and Limitations

Despite its efficacy, competing protodeboronation or homocoupling may occur under suboptimal conditions (e.g., excessive base or moisture). Studies recommend using anhydrous solvents and ligands like SPhos to suppress such pathways .

Applications in Advanced Material Design

Pharmaceutical Intermediates

The compound enables synthesis of biaryl drug candidates, including kinase inhibitors and antiviral agents. For example, coupling with heterocyclic halides yields scaffolds prevalent in oncology therapeutics.

Organic Electronic Materials

In organic light-emitting diodes (OLEDs), the compound’s aryl groups facilitate π-conjugation, enhancing charge transport. Derivatives have been incorporated into emissive layers, improving device efficiency .

Table 2: Industrial and Academic Applications

SectorUse CaseReference
PharmaceuticalsSynthesis of tyrosine kinase inhibitors
AgrochemistryHerbicide precursors
Materials ScienceConjugated polymers for OLEDs

Future Directions and Research Opportunities

Expanding Reaction Scope

Exploring photoinduced couplings or flow chemistry setups could enhance reaction efficiency and scalability.

Environmental Impact Mitigation

Developing greener solvents (e.g., cyclopentyl methyl ether) may reduce the ecological footprint of large-scale syntheses.

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